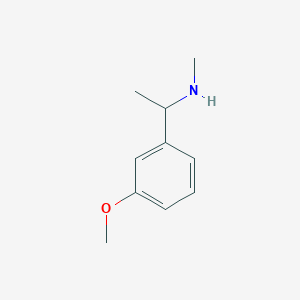

1-(3-Methoxyphenyl)-N-methylethanamine

Description

Contextualization within Organic and Medicinal Chemistry

In the realm of organic chemistry, 1-(3-Methoxyphenyl)-N-methylethanamine serves as a versatile building block. Its secondary amine and methoxyphenyl groups are reactive sites that allow for the construction of more complex molecular architectures. nih.gov The synthesis of this compound can be achieved through various methods, with reductive amination being a common and efficient route. This process typically involves the reaction of 3-methoxyphenylacetone (B143000) with methylamine (B109427) in the presence of a reducing agent. nih.gov

The presence of a chiral center in this compound introduces the element of stereochemistry, a critical aspect of medicinal chemistry. The biological activity of chiral molecules can differ significantly between their enantiomeric forms. Therefore, methods for chiral resolution or asymmetric synthesis are paramount in producing enantiomerically pure forms of this compound and its derivatives for research and pharmaceutical applications. scispace.comgoogle.com

Significance as a Research Chemical and Pharmaceutical Intermediate

The primary significance of this compound in the scientific community stems from its role as a known impurity and synthetic precursor to Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. nih.gov In the context of pharmaceutical manufacturing, it is often referred to as "Rivastigmine Impurity F". cymitquimica.com The synthesis and characterization of such impurities are crucial for ensuring the purity and safety of the final drug product. nih.gov

Its availability as a research chemical allows for its use in various academic studies. For instance, it can be utilized as a reference standard in the development of analytical methods for detecting impurities in Rivastigmine. google.com Furthermore, its structural similarity to other psychoactive compounds makes it a molecule of interest in neuropharmacology research, although specific studies on its biological activity are not extensively documented in publicly available literature. ebi.ac.uk The synthesis of derivatives of this compound can also be a strategy in the exploration of new chemical entities with potential therapeutic properties.

Patents related to the synthesis of Rivastigmine often describe processes that could be adapted for the production of this compound. For example, a patented method for preparing Rivastigmine involves the reductive N-methylation of (S)-1-(3-methoxyphenyl)-N-((S)-1-phenylethyl)ethylamine using formaldehyde (B43269) and a reducing agent like formic acid. google.comgoogle.com While this specific process yields a different intermediate, the underlying principles of reductive amination are directly applicable to the synthesis of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPBVRIPQSJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564865 | |

| Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438245-97-7 | |

| Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenyl N Methylethanamine

Established Synthetic Routes for the Compound

The preparation of racemic 1-(3-Methoxyphenyl)-N-methylethanamine can be achieved through several well-documented methods. Reductive amination and the Leuckart-Wallach reaction are two of the most common approaches. wikipedia.orgwikipedia.org

Reductive Amination: This is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of this compound, the synthesis commences with 3-methoxyacetophenone, which is reacted with methylamine (B109427) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices due to their selectivity for the imine over the ketone starting material. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a suitable solvent like methanol. harvard.edu

Leuckart-Wallach Reaction: This classical method offers an alternative route to this compound from 3-methoxyacetophenone. The reaction utilizes a mixture of formic acid and an amine (in this case, methylamine or a precursor like formamide (B127407) or ammonium (B1175870) formate) to achieve reductive amination. wikipedia.orgmdpi.com The process involves heating the ketone with the formamide reagent, which acts as both the amine source and the reducing agent. wikipedia.orgmdpi.com While effective, this reaction often requires high temperatures. wikipedia.org A modified Leuckart method using a Cp*Rh(III) complex as a catalyst allows the reaction to proceed at lower temperatures (50-70°C) with high yields. mdma.ch

Table 1: Comparison of Established Synthetic Routes

| Synthetic Route | Starting Material | Reagents | Key Intermediates | General Conditions | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 3-Methoxyacetophenone | Methylamine, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Imine | Neutral or weakly acidic, typically in an alcohol solvent. | wikipedia.orgmasterorganicchemistry.comharvard.edu |

| Leuckart-Wallach Reaction | 3-Methoxyacetophenone | Formamide/Formic Acid or Ammonium Formate (B1220265) | N-formyl derivative | High temperatures (often >165°C) or with a catalyst at lower temperatures. | wikipedia.orgmdpi.commdma.ch |

Enantioselective Synthesis of (S)-1-(3-Methoxyphenyl)-N-methylethanamine and Other Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly the (S)-enantiomer, which serves as a crucial intermediate in the production of the pharmaceutical agent Rivastigmine. acs.orgresearchgate.net Enantioselective synthesis is achieved through several strategies, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Chiral Auxiliaries: One common approach involves the diastereoselective reductive amination of 3-methoxyacetophenone using a chiral amine as an auxiliary, such as (S)-1-phenylethylamine. researchgate.netmdpi.com The resulting diastereomeric mixture of amines can then be separated, followed by the removal of the chiral auxiliary to yield the desired enantiomer. Another strategy employs chiral auxiliaries like (S)-4-benzyl-2-oxazolidinone, which can be acylated with a derivative of 3-methoxyphenylacetic acid and then methylated to introduce the chiral center. mdpi.com

Enzymatic Resolution: Biocatalytic methods offer a green and highly selective alternative for obtaining enantiopure amines. Lipases, for instance, can be used for the kinetic resolution of a racemic mixture of 1-(3-methoxyphenyl)ethylamine or its derivatives. researchgate.net For example, Candida antarctica lipase (B570770) B has been effectively used for the stereoselective acetylation of the corresponding (R)-amine, allowing for the separation of the unreacted (S)-amine.

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of an imine precursor derived from 3-methoxyacetophenone and methylamine is a highly efficient method. This is often achieved using chiral metal catalysts. For instance, iridium complexes with chiral ligands, such as SpiroPAP, have been shown to be highly effective in the asymmetric hydrogenation of related ketones, providing the chiral amine with high enantiomeric excess (ee). acs.orgacs.orgresearchgate.net

Table 2: Enantioselective Synthesis Approaches for (S)-1-(3-Methoxyphenyl)-N-methylethanamine

| Method | Key Reagent/Catalyst | General Principle | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (S)-1-phenylethylamine | Diastereoselective reductive amination followed by separation and deprotection. | High diastereomeric excess achievable after separation. | researchgate.netmdpi.com |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) | Stereoselective acylation of one enantiomer, allowing for separation. | >99% ee for the desired enantiomer. | researchgate.net |

| Asymmetric Hydrogenation | Chiral Iridium catalyst (e.g., Ir-SpiroPAP) | Direct asymmetric reduction of a prochiral imine or ketone precursor. | Up to 96% ee. | acs.orgresearchgate.netacs.orgresearchgate.net |

Catalytic Approaches in Compound Synthesis

Catalytic methods are central to the efficient and environmentally benign synthesis of this compound. These approaches primarily focus on catalytic reductive amination and catalytic hydrogenation.

Catalytic Reductive Amination: This one-pot reaction combines the ketone, amine, and a reducing agent in the presence of a catalyst. wikipedia.org Various metal catalysts, including those based on iridium, rhodium, and palladium, have been successfully employed. mdma.chacs.orgkanto.co.jp For instance, iridium catalysts, particularly those with picolinamide (B142947) or quinolinol ligands, have demonstrated high activity and selectivity for the synthesis of secondary amines. kanto.co.jp A Cp*Rh(III) complex has been used to catalyze the Leuckart-Wallach reaction under milder conditions. mdma.ch The choice of catalyst and reducing agent (e.g., formic acid, hydrogen gas, or silanes) can be tailored to optimize the reaction. kanto.co.jpresearchgate.net

Catalytic Asymmetric Reductive Amination (CARA): This advanced catalytic method directly produces enantiomerically enriched amines. Iridium complexes with chiral phosphoramidite (B1245037) ligands have been shown to catalyze the direct asymmetric reductive amination of ketones with primary alkyl amines, achieving high yields and excellent enantioselectivity. nih.gov Similarly, chiral iridium catalysts from the Ir-PSA series have been developed for the asymmetric reductive amination of ketones, proving effective for producing optically active amines that are otherwise difficult to synthesize. kanto.co.jp

Table 3: Catalysts Used in the Synthesis of this compound and Analogs

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Iridium-SpiroPAP | Asymmetric Hydrogenation | Highly efficient and stable chiral spiro-iridium catalyst. | acs.orgacs.orgresearchgate.net |

| Iridium-Phosphoramidite | Catalytic Asymmetric Reductive Amination | Enables direct reductive coupling with high enantioselectivity. | researchgate.netnih.gov |

| Cp*Rh(III) Complex | Catalytic Leuckart-Wallach Reaction | Allows for milder reaction conditions compared to the classical method. | mdma.ch |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Commonly used for debenzylation steps in multi-step syntheses. | mdpi.com |

Optimization of Reaction Parameters and Process Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound, particularly the (S)-enantiomer for Rivastigmine, necessitates careful optimization of reaction parameters and process scale-up. acs.orgresearchgate.net

Optimization of Reaction Parameters: Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and the ratio of reactants. For instance, in catalytic reductive aminations, the concentration of the ammonium formate reagent can significantly impact the reaction rate and selectivity. mdma.ch The choice of solvent is also crucial; for example, 1,2-dichloroethane (B1671644) has been found to be a preferred solvent for reductive aminations using sodium triacetoxyborohydride, leading to faster reaction times. The pH of the reaction medium is another critical factor, especially in reductive aminations using reagents like sodium cyanoborohydride, where a pH of 6-7 is optimal to favor iminium ion reduction over carbonyl reduction. harvard.edu

Process Scale-Up: The scale-up of the synthesis of (S)-1-(3-Methoxyphenyl)-N-methylethanamine is a key aspect of the industrial production of Rivastigmine. acs.orgresearchgate.net Challenges in scaling up include ensuring efficient heat and mass transfer, managing the handling of potentially hazardous reagents, and developing robust purification methods. mdpi.com For catalytic processes, catalyst stability, recovery, and reuse are major considerations for cost-effectiveness. acs.orgresearchgate.net Industrial processes often favor routes that are easy to scale up and provide a suitable intermediate for the final active pharmaceutical ingredient (API) manufacturing. acs.orgresearchgate.net For example, an industrial process for Rivastigmine was developed using an efficient and stable chiral spiro-iridium catalyst for asymmetric hydrogenation on a kilogram scale. acs.org

Derivatization Strategies and Analogue Preparation

Derivatization of this compound and the synthesis of its analogues are important for exploring structure-activity relationships and developing new chemical entities. These modifications can be made at the nitrogen atom or on the phenyl ring. wikipedia.orggoogle.com

N-Acylation and N-Alkylation: The secondary amine functionality of this compound allows for straightforward N-acylation and N-alkylation reactions. N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form the corresponding amides. core.ac.uknih.gov N-alkylation can be performed using alkyl halides or through further reductive amination with other aldehydes or ketones. researchgate.net These derivatizations can significantly alter the compound's physical and chemical properties.

Modification of the Phenyl Ring: The synthesis of analogues with different substituents on the phenyl ring is typically achieved by starting with appropriately substituted acetophenones or other precursors. wikipedia.orgwikipedia.orgnih.gov For example, starting with 3,4-dimethoxyacetophenone would lead to the corresponding 1-(3,4-dimethoxyphenyl)-N-methylethanamine. nih.gov Similarly, introducing other functional groups such as nitro or halo groups onto the aromatic ring of the starting material allows for the preparation of a wide range of analogues. mdpi.com These structural modifications are crucial in medicinal chemistry for fine-tuning the biological activity of a lead compound. google.com

Table 4: Examples of Derivatization and Analogue Preparation

| Modification Type | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | This compound | Acyl chloride, Anhydride | N-Acyl derivative | core.ac.uknih.gov |

| N-Alkylation | This compound | Alkyl halide, Aldehyde/Ketone + reducing agent | N-Alkyl derivative (tertiary amine) | researchgate.net |

| Phenyl Ring Substitution | Substituted Acetophenone (e.g., 3,4-dimethoxyacetophenone) | Methylamine, Reducing Agent | Phenyl-substituted analogue | nih.gov |

| Phenyl Ring Substitution | 3-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | mdpi.com |

Advanced Analytical Techniques for the Characterization and Quantification of 1 3 Methoxyphenyl N Methylethanamine

Chromatographic Method Development and Validation

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of chemical compounds. jiangnan.edu.cn Method development focuses on optimizing parameters to achieve desired separation, while validation ensures the method is reliable, reproducible, and accurate for its intended purpose. amazonaws.comasianjpr.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds and quantifying them in various matrices. amazonaws.com For 1-(3-Methoxyphenyl)-N-methylethanamine, a reversed-phase HPLC method is typically employed. This approach uses a non-polar stationary phase and a polar mobile phase, which is suitable for the separation of moderately polar amine compounds. amazonaws.com

Method development involves selecting an appropriate column, mobile phase composition, and detector. amazonaws.com A C18 column is a common choice for the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Adjusting the pH of the buffer and the ratio of organic solvent allows for the optimization of retention time and peak shape. A UV detector is commonly used for quantification, as the phenyl ring in the molecule possesses a chromophore that absorbs UV light. uma.es

Validation of the HPLC method ensures its reliability. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, a method could demonstrate linearity over a concentration range of 0.03 mg/g to 1.5 mg/g with a correlation coefficient (R²) of >0.999. researchgate.net The accuracy might be observed within 94.4% to 96.2%, with LOD and LOQ values as low as 0.01 mg/g and 0.03 mg/g, respectively. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20mM Ammonium Formate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 272 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 5.8 min |

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. teledynelabs.com In the context of this compound, GC is particularly useful for identifying volatile impurities from the synthesis process, such as residual solvents or starting materials, and for distinguishing between positional isomers. researchgate.netnih.gov

The basic components of a GC system include an injector, a column housed in a temperature-controlled oven, a detector, and a carrier gas supply. chemcoplus.co.jp For amine analysis, derivatization is often necessary to increase the compound's volatility and thermal stability, and to improve peak shape by reducing tailing caused by interaction with the column. researchgate.net Acylation is a common derivatization procedure for primary and secondary amines. researchgate.net

Capillary columns, which have the stationary phase coated on their inner wall, are most commonly used due to their high resolution. teledynelabs.com A low-polarity stationary phase, such as one made of dimethylpolysiloxane, can separate compounds based on their boiling points. phenomenex.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data and mass spectral information for definitive identification. researchgate.net

Table 2: Typical GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | ZB-1 (or equivalent) 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which is crucial as they can have different biological activities. nih.govvt.edu

The separation is achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including profens and other pharmaceuticals. vt.edu For example, a DAICEL CHIRALPAK OD-H column, which has a cellulose-based CSP, has been successfully used to separate the enantiomers of structurally similar amines using a mobile phase of hexane (B92381) and 2-propanol. doi.org

Alternatively, enantiomers can be separated on a standard achiral column after derivatization with a chiral derivatizing reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent). nih.gov This reaction creates diastereomers, which have different physical properties and can be separated using standard reversed-phase HPLC. nih.gov The determination of enantiomeric excess (ee) is a key application, allowing for the quantification of the purity of a single-enantiomer product. uma.eschemrxiv.org

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiralpak AD (or equivalent amylose-based CSP), 250 mm x 4.6 mm |

| Mobile Phase | Hexane : 2-Propanol : Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 272 nm |

Spectroscopic Applications in Structural Confirmation and Trace Analysis

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure.

Mass Spectrometry (MS) for Identification and Impurity Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. ijnrd.org When coupled with a chromatographic inlet like GC or LC, it becomes a highly selective and sensitive method for identifying compounds in complex mixtures. metfop.edu.in

In the electron ionization (EI) mass spectrum of this compound, the molecular ion [M]•+ would be observed at m/z 165. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. docbrown.infomiamioh.edu For this compound, cleavage between the benzylic carbon and the adjacent methyl group would yield a stable iminium ion at m/z 150 ([M-CH3]+). Another significant fragmentation would be the cleavage of the C-N bond, leading to characteristic ions.

Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for impurity profiling, which involves the identification and quantification of impurities in a drug substance. metfop.edu.inunr.edu.ar High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions for the parent compound and any unknown impurities. frontiersin.orgresearchgate.net

Table 4: Predicted Major Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 165 | [C10H15NO]•+ | Molecular Ion (M•+) |

| 150 | [C9H12NO]+ | α-cleavage (Loss of •CH3) |

| 121 | [C8H9O]+ | Cleavage of C-C bond beta to the ring |

| 58 | [C3H8N]+ | α-cleavage (Loss of •C7H7O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the chemical structure of organic molecules. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can lead to the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the structure of this compound. ipb.ptmdpi.com

The ¹H NMR spectrum would show distinct signals for each type of proton. The methoxy (B1213986) (-OCH₃) protons would appear as a sharp singlet around 3.8 ppm. rsc.org The aromatic protons on the benzene (B151609) ring would appear in the range of 6.8-7.3 ppm. The protons of the N-methyl and ethyl groups would also have characteristic chemical shifts and splitting patterns due to spin-spin coupling. docbrown.info

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -OCH₃ | ~3.8 (s, 3H) | ~55.2 |

| -NH-CH ₃ | ~2.4 (s, 3H) | ~34.0 |

| Ar-C H- | ~3.6 (q, 1H) | ~60.5 |

| -CH-C H₃ | ~1.3 (d, 3H) | ~22.0 |

| C1 (Ar-C-CH) | - | ~145.0 |

| C2 (Ar-H) | ~6.8 (d) | ~112.0 |

| C3 (Ar-C-O) | - | ~159.8 |

| C4 (Ar-H) | ~6.8 (t) | ~118.0 |

| C5 (Ar-H) | ~7.2 (t) | ~129.5 |

| C6 (Ar-H) | ~6.7 (s) | ~113.0 |

(s = singlet, d = doublet, t = triplet, q = quartet)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Analytical Purposes

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation of molecules like this compound. They provide information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups within a molecule. nih.goviosrjournals.org The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. docbrown.info For this compound, the key functional groups are the secondary amine, the methoxy group, and the substituted benzene ring.

The IR spectrum is expected to show characteristic absorption bands corresponding to these groups. The N-H bond of the secondary amine typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹, although this can sometimes overlap with other bands. docbrown.info C-H stretching vibrations from the aromatic ring and the aliphatic chain are expected around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. docbrown.info Vibrations associated with the N-CH₃ group are anticipated between 2820 and 2760 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | ~3300-3500 | docbrown.info |

| Aromatic C-H | Stretching | ~3100-3000 | docbrown.info |

| Aliphatic C-H | Stretching | ~3000-2850 | docbrown.info |

| N-CH₃ | Vibrations | ~2820-2760 | docbrown.info |

| Aromatic C=C | Stretching | ~1600-1450 | |

| Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretching | ~1275-1200 | |

| Aryl Ether (Ar-O-C) | Symmetric C-O-C Stretching | ~1075-1020 | |

| Aliphatic Amine (C-N) | Stretching | ~1250-1020 | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dominated by the methoxyphenyl chromophore. The benzene ring itself has characteristic absorptions around 204 nm and 256 nm. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift, moving these absorption maxima to longer wavelengths and increasing their intensity. This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength can be correlated with the concentration of the compound.

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. nih.goviipseries.org For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. iosrjournals.org For a compound to be analyzed by GC, it must be volatile and thermally stable. nih.gov this compound and related phenethylamines can often be analyzed directly, but derivatization is sometimes used to improve chromatographic properties and spectral characteristics. researchgate.netjfda-online.com The mass spectrum produced by electron ionization (EI) provides a fragmentation pattern that can be used for structural confirmation by comparing it to library spectra. nih.gov For phenethylamines, a characteristic fragment ion is often observed at m/z 58, corresponding to the imine fragment [CH₃CH=NHCH₃]⁺. researchgate.net However, positional isomers can produce very similar mass spectra, making chromatographic separation crucial for unambiguous identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. iipseries.orgijarnd.com Reversed-phase high-performance liquid chromatography (HPLC) is typically used for the separation, often with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile with an additive like formic acid to improve peak shape and ionization efficiency. nih.gov The separated components are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. nih.gov In this technique, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce characteristic product ions. nih.gov This process, known as selected reaction monitoring (SRM), is extremely useful for quantification in complex matrices. For instance, in the analysis of related compounds, transitions are carefully selected for both quantification and confirmation. nih.gov High-resolution mass spectrometry (HRMS), such as LC-Orbitrap-MS, offers highly accurate mass measurements, which aids in determining the elemental composition and differentiating between compounds with the same nominal mass, providing a high degree of confidence in the identification. frontiersin.orgnih.govresearchgate.net The combination of retention time, accurate mass, and fragmentation pattern provides a robust method for the identification and quantification of this compound.

| Technique | Parameter | Typical Value/Condition | Reference |

|---|---|---|---|

| GC-MS | Column | Dimethylpolysiloxane stationary phase | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net | |

| Key Fragments | m/z 58 (imine cation) | researchgate.net | |

| LC-MS/MS | Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | nih.gov | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov | |

| Precursor Ion | [M+H]⁺ | nih.gov | |

| Detection | Selected Reaction Monitoring (SRM) or High-Resolution MS (e.g., Orbitrap) | nih.govfrontiersin.org |

Pharmacological and Biological Activity Investigations of 1 3 Methoxyphenyl N Methylethanamine

In Vitro Cellular and Biochemical Assays for Activity Profiling

Direct in vitro studies on 1-(3-Methoxyphenyl)-N-methylethanamine are not widely reported. However, based on its structural analog, 3-methoxyamphetamine (3-MA), which lacks the N-methyl group, it is anticipated to function as a monoamine releasing agent. 3-MA has been shown to be a combined serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org It exhibits half-maximal effective concentration (EC₅₀) values for inducing the release of norepinephrine (B1679862) and dopamine (B1211576) in rat brain synaptosomes of 58.0 nM and 103 nM, respectively. wikipedia.org The N-methylation present in this compound is expected to modulate this activity. Generally, N-methylation of phenethylamines can alter their potency and selectivity at monoamine transporters.

Furthermore, the activity of related methoxy-substituted amphetamines at various cellular targets provides insight. For instance, para-methoxyamphetamine (PMA), the 4-methoxy isomer, is a potent inhibitor of serotonin (B10506) (5-HT) uptake but a weak dopamine uptake inhibitor and releasing agent. nih.gov This suggests that the position of the methoxy (B1213986) group on the phenyl ring significantly influences the interaction with monoamine transporters.

Table 1: Comparative In Vitro Monoamine Releasing Activity of Related Compounds

| Compound | Action | Target | EC₅₀ (nM) | Reference |

| 3-Methoxyamphetamine (3-MA) | Norepinephrine Release | Rat Brain Synaptosomes | 58.0 | wikipedia.org |

| 3-Methoxyamphetamine (3-MA) | Dopamine Release | Rat Brain Synaptosomes | 103 | wikipedia.org |

| para-Methoxyamphetamine (PMA) | 5-HT Uptake Inhibition | Rat Brain | Potent | nih.gov |

| para-Methoxyamphetamine (PMA) | Dopamine Uptake Inhibition | Rat Brain | Weak | nih.gov |

| para-Methoxyamphetamine (PMA) | Dopamine Release | Rat Brain | Weak | nih.gov |

This table is illustrative and based on data from structurally related compounds to infer the potential activity of this compound.

In Vivo Pharmacodynamic Studies in Relevant Biological Models

The in vivo effects of the structurally related para-methoxyamphetamine (PMA) have been compared to those of 3,4-methylenedioxymethamphetamine (MDMA). At an ambient temperature of 20°C, PMA produced more significant hypothermia than MDMA in rats. nih.gov While MDMA generally stimulates locomotor activity, PMA has been shown to have only modest effects at high doses. nih.gov These findings highlight that the specific substitution pattern on the amphetamine scaffold can lead to distinct in vivo profiles. The N-methylation in this compound would likely alter these in vivo effects compared to 3-MA. For example, a study on various methylated β-phenylethylamine derivatives showed that N-methylation could influence the degree of analgesia in mice, with N,N-dimethyl-β-phenylethylamine showing less analgesic effect than β-phenylethylamine itself. nih.gov

Receptor Binding Affinity and Enzyme Modulation Studies

Direct receptor binding data for this compound is scarce. However, data for 3-MA indicates a relatively low affinity for serotonin 5-HT₁ and 5-HT₂ receptors, with Ki values of 2,660 nM and 7,850 nM, respectively. wikipedia.org It also acts as a weak agonist at the human trace amine-associated receptor 1 (TAAR1). wikipedia.org

The effect of N-methylation on receptor binding can be significant. N-methylation of phenethylamines can reduce adrenergic activity. maps.org For instance, N-methylphenethylamine has a reduced adrenergic response compared to phenethylamine (B48288). maps.org This suggests that this compound may have a different receptor binding profile compared to 3-MA.

Table 2: Receptor Binding Affinities of 3-Methoxyamphetamine (3-MA)

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT₁ | 2,660 | wikipedia.org |

| Serotonin 5-HT₂ | 7,850 | wikipedia.org |

| Human TAAR1 | Weak Agonist (micromolar potency) | wikipedia.org |

This data for the primary amine analog provides a basis for understanding the potential receptor interactions of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The structure-activity relationship (SAR) of phenethylamines is a well-explored area, and several key structural features influence their biological activity.

Methoxy Group Position: The position of the methoxy group on the phenyl ring is critical. As noted, 3-MA is a mixed monoamine releaser, while the 4-methoxy isomer (PMA) is more selective for serotonin systems. wikipedia.orgnih.gov This indicates that the meta-position of the methoxy group, as in this compound, likely contributes to a broader spectrum of activity across different monoamine transporters compared to the para-position.

N-Alkylation: The substitution on the nitrogen atom significantly impacts pharmacological activity. N-methylation of phenethylamine reduces its adrenergic response. maps.org In the context of methoxyamphetamines, N-alkylation can influence the rate of metabolism and interaction with receptors and transporters. For example, studies on 4-methoxyamphetamines have shown that the size of the N-alkyl group influences the rate of O-demethylation by cytochrome P450 enzymes. nih.gov

Alpha-Methyl Group: The presence of the alpha-methyl group, which defines it as an amphetamine derivative, is crucial for its stimulant properties and resistance to metabolism by monoamine oxidase compared to phenethylamines without this group.

Metabolism and Pharmacokinetic Assessment of 1 3 Methoxyphenyl N Methylethanamine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of a compound dictates its therapeutic efficacy and potential toxicity. For 1-(3-Methoxyphenyl)-N-methylethanamine, a comprehensive understanding of its ADME properties is crucial for its development as a potential therapeutic agent. While direct studies are lacking, its physicochemical characteristics as a small molecule and a weak base suggest certain pharmacokinetic behaviors.

Absorption: As a small, lipophilic molecule, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration. nih.gov Its oral bioavailability is likely to be significant, a common feature among amphetamine-type stimulants. nih.gov Factors such as gastric pH and food intake could potentially influence the rate and extent of absorption. fda.gov

Distribution: Following absorption, the compound is expected to distribute throughout the body. Its relatively low molecular weight and lipophilicity would facilitate its passage across cellular membranes, including the blood-brain barrier. nih.gov This is a characteristic feature of many centrally acting phenylethylamines. The volume of distribution is anticipated to be high, indicating extensive tissue uptake. nih.gov Plasma protein binding is predicted to be low to moderate. nih.gov

Metabolism: The metabolism of this compound is expected to be extensive and primarily hepatic. Based on studies of structurally similar compounds like methoxyphenamine (B1676417) and 3-methoxyamphetamine, the primary metabolic pathways are likely to involve O-demethylation of the methoxy (B1213986) group, aromatic hydroxylation of the phenyl ring, and N-demethylation of the ethylamine (B1201723) side chain. nih.govnih.govnih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key enzyme. nih.govnih.gov

Excretion: The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted in the urine. nih.gov A smaller portion may be eliminated in the feces. The rate of renal excretion can be influenced by urinary pH, a common characteristic of weak bases like amphetamine and its analogs. drugbank.com

Table 5.1.1: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Characteristic | Rationale/Reference Analogs |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | High | Expected for amphetamine-type stimulants nih.gov |

| Distribution | ||

| Volume of Distribution | High | Common for lipophilic amines nih.gov |

| Plasma Protein Binding | Low to Moderate | Typical for amphetamine analogs nih.gov |

| Blood-Brain Barrier | Permeable | Expected for centrally acting phenylethylamines |

| Metabolism | ||

| Primary Site | Liver | Major site of drug metabolism |

| Key Pathways | O-demethylation, Aromatic Hydroxylation, N-demethylation | Based on methoxyphenamine and 3-methoxyamphetamine metabolism nih.govnih.govnih.gov |

| Excretion |

Identification and Characterization of Metabolites

The biotransformation of this compound is predicted to yield several metabolites through phase I metabolic reactions. These reactions introduce or expose functional groups, rendering the molecule more water-soluble and facilitating its excretion. The primary metabolic transformations are anticipated to be O-demethylation, aromatic hydroxylation, and N-demethylation. nih.govnih.govtandfonline.com

Hypothetical Metabolic Pathways:

O-demethylation: The methoxy group on the phenyl ring is a likely site for O-demethylation, leading to the formation of a phenolic metabolite, 3-(1-(methylamino)propan-2-yl)phenol.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at positions ortho or para to the existing methoxy group. Hydroxylation para to the methoxy group would yield 1-(4-hydroxy-3-methoxyphenyl)-N-methylethanamine.

N-demethylation: The N-methyl group on the ethylamine side chain can be removed to form the primary amine metabolite, 1-(3-methoxyphenyl)ethanamine.

Combination of Pathways: It is also plausible that a combination of these metabolic reactions occurs, leading to the formation of di-hydroxylated or demethylated-hydroxylated metabolites.

Table 5.2.1: Predicted Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Predicted Activity |

|---|---|---|

| 3-(1-(methylamino)propan-2-yl)phenol | O-demethylation | Potentially active |

| 1-(4-hydroxy-3-methoxyphenyl)-N-methylethanamine | Aromatic Hydroxylation | Potentially active |

| 1-(3-methoxyphenyl)ethanamine | N-demethylation | Potentially active |

| 3-hydroxyamphetamine | O-demethylation and other transformations | Active wikipedia.org |

Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Stability Evaluations

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. youtube.com The metabolic fate of this compound is predicted to be heavily influenced by its interactions with these enzymes.

Based on studies with structurally similar compounds, particularly methoxyphenamine, the CYP2D6 isoenzyme is expected to be the primary catalyst for the O-demethylation and aromatic hydroxylation of this compound. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene are well-documented and can lead to significant inter-individual variability in drug metabolism. youtube.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact the plasma concentrations of the parent drug and its metabolites, potentially affecting efficacy and safety. youtube.comnih.gov

The N-demethylation pathway may be catalyzed by other CYP isoenzymes. For methoxyphenamine, N-demethylation does not appear to be dependent on CYP2D6. nih.gov

Metabolic Stability: The metabolic stability of a compound in vitro provides an indication of its likely in vivo clearance. While no specific data exists for this compound, its structural similarity to other phenylethylamines suggests it would be a substrate for hepatic metabolism, leading to a moderate to high clearance. nih.gov The N-methyl group may confer some degree of metabolic stability compared to a primary amine. nih.gov

Table 5.3.1: Predicted Cytochrome P450 Interactions for this compound

| CYP Isoenzyme | Predicted Role in Metabolism | Potential for Drug-Drug Interactions |

|---|---|---|

| CYP2D6 | Primary enzyme for O-demethylation and aromatic hydroxylation nih.govnih.gov | High. Co-administration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) could increase plasma levels of the parent compound. Co-administration with CYP2D6 inducers (e.g., rifampicin) could decrease plasma levels. drugbank.com |

| Other CYPs | May be involved in N-demethylation | Lower potential compared to CYP2D6, but interactions with inhibitors or inducers of other CYPs cannot be ruled out without specific studies. |

In Vitro and In Vivo Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling is a powerful tool used to understand and predict the time course of a drug and its metabolites in the body. Physiologically based pharmacokinetic (PBPK) models are particularly useful as they integrate in vitro data with physiological information to simulate drug disposition in various tissues and organs.

While no specific PK model has been developed for this compound, a PBPK model could be constructed based on its predicted physicochemical and ADME properties. Such a model would typically include compartments representing key organs and tissues, with blood flow rates and tissue partitioning coefficients governing the distribution of the compound.

Conceptual PBPK Model Structure:

A typical PBPK model for an orally administered drug would include compartments for the gut, liver, plasma, and various tissues (e.g., brain, fat, muscle). The model would incorporate parameters for absorption rate, hepatic and renal clearance, and tissue-to-plasma partition coefficients.

In Vitro to In Vivo Extrapolation (IVIVE):

In vitro data, such as metabolic stability in liver microsomes or hepatocytes, can be used to predict in vivo hepatic clearance. This process, known as IVIVE, is a cornerstone of modern drug development and can help in forecasting human pharmacokinetics before clinical studies are conducted.

Table 5.4.1: Conceptual Parameters for a PBPK Model of this compound

| Parameter Category | Specific Parameters | Source of Data |

|---|---|---|

| Compound-Specific | Molecular Weight, pKa, LogP, Fraction Unbound in Plasma | Experimental determination or in silico prediction |

| Absorption | Oral absorption rate constant (ka) | In vitro permeability assays (e.g., Caco-2) |

| Distribution | Tissue:plasma partition coefficients (Kp) | In silico prediction or in vitro tissue binding studies |

| Metabolism | Intrinsic clearance (CLint) by CYP enzymes | In vitro metabolism studies with liver microsomes or hepatocytes |

| Elimination | Renal clearance (CLR) | In vivo animal studies |

| Physiological | Organ volumes, blood flow rates | Literature values for the species of interest |

Toxicological Evaluations and Safety Profile of 1 3 Methoxyphenyl N Methylethanamine

In Vitro Cytotoxicity and Genotoxicity Assessments

There is no publicly available data from in vitro studies designed to evaluate the cytotoxic or genotoxic potential of 1-(3-Methoxyphenyl)-N-methylethanamine. Standard assays that would provide this information include:

Cytotoxicity Assays: Tests such as the MTT or neutral red uptake assays, which measure cell viability and proliferation after exposure to a substance, have not been published for this compound. nih.gov Such studies are crucial for determining the concentrations at which the compound may be harmful to cells. nih.gov

Genotoxicity Assays: Similarly, there are no reports from standard genotoxicity tests like the Ames test (bacterial reverse mutation assay) or in vitro chromosomal aberration assays in mammalian cells. nih.govpsu.edunih.gov These tests are fundamental for identifying substances that can cause genetic mutations or chromosomal damage, which are key indicators of carcinogenic potential. psu.edu

Without this foundational data, the potential for this compound to directly damage cells or genetic material remains unknown.

Acute and Sub-chronic Toxicity Studies in Animal Models

Information regarding the systemic toxicity of this compound in animal models is limited to a general classification.

Acute Toxicity: Safety data from commercial suppliers classify this compound as "Acute Toxicity, Category 3 (Oral)". sigmaaldrich.com This classification suggests that the substance is toxic if swallowed, but specific LD50 (Lethal Dose, 50%) values from studies in animals like rats or mice are not provided in the accessible literature. sigmaaldrich.comnih.gov An LD50 value is a standard measure of acute toxicity. nih.gov

Sub-chronic Toxicity: There are no publicly available reports of sub-chronic toxicity studies for this compound. Such studies, typically conducted over a period of 28 or 90 days, are essential for evaluating the effects of repeated or continuous exposure to a substance and for identifying a No-Observed-Adverse-Effect Level (NOAEL). nih.govscience.gov The absence of this data means the potential target organs for toxicity and the effects of long-term, low-level exposure are uncharacterized.

Data on Acute Oral Toxicity Classification

| Compound Name | Classification | Source |

|---|

Mechanisms of Toxicity and Adverse Event Pathways

Given the lack of foundational toxicity data, the mechanisms of toxicity for this compound have not been investigated. Understanding the toxicological mechanism involves identifying how the compound interacts with biological systems at a molecular level to produce adverse effects. cdc.gov This could involve, for example, interference with specific enzymes, disruption of cell membranes, or the generation of reactive metabolites. cdc.gov Without dedicated research, any discussion of its toxic mechanisms or adverse outcome pathways would be purely speculative.

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Synthetic Building Block for Novel Compounds

The molecular architecture of 1-(3-Methoxyphenyl)-N-methylethanamine makes it a versatile starting material for the synthesis of more complex and pharmacologically active molecules. sigmaaldrich.comsigmaaldrich.com Medicinal chemists utilize this compound as a foundational scaffold, introducing various chemical moieties to explore structure-activity relationships and develop new chemical entities with therapeutic potential.

The presence of a secondary amine and an aromatic ring provides reactive sites for a range of chemical transformations. For instance, the amine can be acylated, alkylated, or incorporated into heterocyclic structures, while the phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the compound's biological activity.

While specific, large-scale pharmaceutical applications starting directly from this compound are not extensively documented in publicly available research, its role as a precursor for various research compounds is evident. For example, related methoxyphenyl-containing compounds are used in the synthesis of pyrazole (B372694) derivatives with anti-inflammatory properties. researchgate.net The general class of phenethylamines, to which this compound belongs, is a cornerstone in the development of drugs targeting the central nervous system (CNS). nih.gov

A variety of derivatives can be synthesized from this basic structure, highlighting its utility as a versatile building block.

Design and Synthesis of Analogues with Enhanced Pharmacological Properties

The design and synthesis of analogues based on a lead compound is a fundamental strategy in drug discovery aimed at improving potency, selectivity, and pharmacokinetic properties. The this compound scaffold has been a template for such endeavors, with modifications aimed at enhancing its interaction with biological targets.

Structure-activity relationship (SAR) studies on related phenethylamine (B48288) derivatives have shown that modifications to the amine, the alkyl chain, and the phenyl ring can significantly impact pharmacological activity, including dopamine (B1211576) reuptake inhibition. biomolther.org For instance, N-alkylation of phenylethylamines can alter their affinity and selectivity for different monoamine transporters. nih.gov

The methoxy (B1213986) group on the phenyl ring is a key feature that influences the compound's electronic properties and its ability to form hydrogen bonds, which can be crucial for receptor binding. The position of this group (meta in this case) is also critical for determining the compound's pharmacological profile.

Bioisosteric replacement is a common strategy in analogue design where one functional group is replaced by another with similar physicochemical properties to improve the drug's characteristics. nih.gov In the case of this compound, the methoxy group could be replaced with other substituents like a halogen or a small alkyl group to fine-tune its activity.

While specific studies detailing the enhancement of pharmacological properties of direct analogues of this compound are not abundant, the principles of medicinal chemistry suggest numerous possibilities for creating derivatives with improved therapeutic potential.

Role in Prodrug Development and Drug Delivery System Design

Prodrug design is a well-established strategy to overcome undesirable properties of a drug, such as poor solubility, instability, or a short duration of action. acs.org The amine functionality in this compound makes it a suitable candidate for conversion into a prodrug. nih.gov

Various prodrug strategies for amines have been developed, including the formation of amides, carbamates, and N-acyloxyalkyl derivatives. nih.govsemanticscholar.org These modifications can mask the polar amine group, potentially enhancing lipid solubility and facilitating passage across biological membranes like the blood-brain barrier. Once in the target tissue, these prodrugs are designed to be cleaved by enzymes to release the active parent drug. For example, N,N-dipropargyl-2-phenylethylamine has been investigated as a prodrug to increase the brain levels of 2-phenylethylamine. nih.gov

Furthermore, the incorporation of this compound or its derivatives into drug delivery systems, such as controlled-release formulations, could offer a way to maintain therapeutic drug concentrations over an extended period, thereby improving patient compliance and therapeutic outcomes. google.com Such systems can be designed to release the drug at a specific rate, minimizing fluctuations in plasma drug levels.

Although specific examples of prodrugs or drug delivery systems based on this compound are not widely reported in the scientific literature, the chemical nature of the compound makes it amenable to these approaches, highlighting a potential area for future research and development.

Future Research Directions and Translational Perspectives for 1 3 Methoxyphenyl N Methylethanamine

Exploration of Undiscovered Biological Activities

The vast structural diversity of phenethylamine (B48288) derivatives corresponds to a wide array of pharmacological activities, including stimulant, psychedelic, and therapeutic effects. wikipedia.org The core structure of 1-(3-Methoxyphenyl)-N-methylethanamine, featuring a methoxy-substituted phenyl ring and an N-methylated ethylamine (B1201723) chain, suggests several avenues for biological exploration.

Future research should prioritize comprehensive biological screening to uncover novel activities. The structural similarity to known psychoactive substances and neurotransmitters like dopamine (B1211576) suggests that its interaction with monoamine transporters and receptors should be investigated. biomolther.org For instance, studies on phenethylamine derivatives have revealed their potential to inhibit dopamine reuptake, a mechanism central to the action of many psychoactive drugs and therapeutics for conditions like depression and ADHD. biomolther.orgbiomolther.orgresearchgate.net A systematic evaluation of this compound's activity at dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters and receptors would be a critical first step.

Furthermore, the methoxyphenyl group is present in numerous compounds with diverse biological effects, including anticancer and antioxidant properties. mdpi.comresearchgate.net Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has identified compounds with significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines. mdpi.com Similarly, other methoxyphenyl-containing compounds have shown potential as p53 activators, anthelmintic agents, and inhibitors of enzymes like myeloperoxidase. mdpi.comnih.govnih.gov Therefore, screening this compound and its analogues for antiproliferative, antioxidant, and antimicrobial activities could yield unexpected and valuable results. researchgate.net The synthesis and biological evaluation of a wide range of trimethoxyphenyl-based analogues have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that the methoxy (B1213986) substitution pattern is a key determinant of biological function. nih.gov

Advancements in Asymmetric Synthesis and Green Chemistry Methodologies

The presence of a chiral center in this compound means that its enantiomers could exhibit different biological activities and potencies. The development of stereoselective synthetic methods is therefore crucial. Asymmetric synthesis of phenylethylamine derivatives is a well-established field, with numerous strategies employing chiral auxiliaries, catalysts, and enzymatic resolutions. researchgate.netnih.govmdpi.comnih.govresearchgate.net

Future research should focus on developing more efficient and environmentally friendly, or "green," synthetic routes. Organocatalysis and biocatalysis are promising approaches in this regard. mdpi.com For example, enzymatic kinetic resolution using lipases has been successfully applied to prepare enantiomerically pure phenylethylamines. researchgate.net The use of whole-cell biocatalysts, such as plants and microorganisms, for the asymmetric reduction of precursor ketones also represents a green and cost-effective strategy. wikipedia.orgbiomolther.org

Moreover, the principles of green chemistry, such as the use of renewable starting materials and the reduction of waste, should guide the development of new synthetic protocols. semanticscholar.org The synthesis of N-methylated amines, for instance, has traditionally relied on toxic reagents. semanticscholar.orgresearchgate.net Future methodologies could explore catalytic N-methylation using greener methyl sources. A facile protocol for the synthesis of mono-N-methyl anilines has been developed using formimidate intermediates, which is described as efficient and environmentally benign. researchgate.net

| Synthesis Approach | Key Features | Potential Application to this compound |

| Enzymatic Kinetic Resolution | Use of enzymes like lipases to selectively acylate one enantiomer of a racemic mixture. researchgate.net | Production of enantiomerically pure (R)- and (S)-1-(3-Methoxyphenyl)-N-methylethanamine. |

| Asymmetric Reductive Amination | Conversion of a prochiral ketone (3-methoxyacetophenone) to a chiral amine using a chiral catalyst or auxiliary. | Direct enantioselective synthesis of the target compound. |

| Green N-Methylation | Use of non-toxic and renewable methylating agents and catalysts. semanticscholar.org | Environmentally friendly synthesis of the N-methyl group. |

| Biocatalytic Reduction | Use of whole cells (e.g., yeast, plants) to reduce a precursor imine or ketone. wikipedia.orgbiomolther.org | A cost-effective and sustainable method for producing the chiral amine. |

Development of Ultrasensitive Analytical Techniques for Biological Matrices

To study the pharmacokinetics and pharmacodynamics of this compound, sensitive and specific analytical methods for its detection in biological matrices like plasma, urine, and brain tissue are essential. The low endogenous levels of many phenethylamine derivatives necessitate highly sensitive techniques. researchgate.netnih.gov

Future research in this area should focus on the development and validation of ultrasensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) are powerful tools for this purpose. researchgate.netrsc.org The use of derivatizing agents to enhance the detectability of the amine is a common strategy. researchgate.net For instance, a method for the determination of β-phenylethylamine in human plasma involves derivatization to form a fluorescent product, allowing for a low detection limit. researchgate.net

The synthesis of isotopically labeled internal standards, such as ¹³C₆-labelled phenethylamine derivatives, is crucial for accurate quantification by mass spectrometry. nih.gov Future work should include the synthesis of a deuterated or ¹³C-labeled version of this compound to serve as an internal standard in quantitative bioanalytical assays. nih.gov

| Analytical Technique | Principle | Applicability for this compound |

| GC-MS | Gas chromatography for separation followed by mass spectrometry for detection and identification. oup.com | Quantification in biological samples, particularly after derivatization to increase volatility. oup.com |

| LC-MS/MS | Liquid chromatography for separation with tandem mass spectrometry for highly selective and sensitive quantification. rsc.orgnih.gov | Gold standard for quantifying low concentrations in complex matrices like plasma and urine. rsc.orgnih.gov |

| HPLC with Fluorescence Detection | HPLC separation followed by derivatization to form a fluorescent compound for sensitive detection. researchgate.net | A cost-effective alternative to MS for quantification when high sensitivity is required. researchgate.net |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary, often coupled with MS. | High-resolution separation of enantiomers and related compounds. |

Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-function relationships of bioactive molecules. biomolther.orgresearchgate.netresearchgate.net These methods can predict the binding of a ligand to its receptor, helping to elucidate its mechanism of action and guide the design of new, more potent, and selective analogues.

For this compound, molecular docking studies could predict its binding pose and affinity at various biological targets, such as the dopamine transporter. biomolther.orgbiomolther.org Such studies have been performed for other phenethylamine derivatives to understand their inhibitory effects on dopamine reuptake. biomolther.orgbiomolther.orgresearchgate.net These computational models can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. biomolther.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of related compounds with their biological activity. This can aid in the rational design of new derivatives of this compound with improved properties. The synthesis and biological evaluation of a series of N-methoxyamide derivatives as GPR119 agonists is an example of how these studies can lead to the discovery of potent and selective compounds. nih.gov

Potential for Novel Therapeutic or Diagnostic Applications

The exploration of the biological activities and the development of advanced chemical and analytical tools for this compound could pave the way for novel therapeutic or diagnostic applications.

If the compound shows selective activity at a particular neurotransmitter transporter or receptor, it could be developed as a therapeutic agent for neurological or psychiatric disorders. The broad biological activities of methoxy-substituted compounds, including anticancer and antimicrobial effects, also suggest potential applications in these areas. mdpi.comresearchgate.netmdpi.commdpi.comnih.gov For example, N-(4-methoxyphenyl)pentanamide has shown anthelmintic properties with reduced cytotoxicity compared to existing drugs. nih.gov

In diagnostics, if a high-affinity and selective binding site for this compound is identified in the brain, a radiolabeled version of the molecule could be developed as a positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agent. Such a tool would be invaluable for studying the distribution and density of its target in both healthy and diseased states. The design and synthesis of JDTic analogues for opioid receptor research illustrates the pathway for developing such molecular probes. rti.org

Q & A

Q. How is 1-(3-Methoxyphenyl)-N-methylethanamine structurally characterized, and what spectroscopic methods are recommended for verification?

The compound (C10H15NO, MW 165.23) is characterized using 1H/13C NMR to confirm the methoxyphenyl group (δ 3.8 ppm for OCH3) and methylamine moiety (δ 2.3–2.5 ppm for N–CH3). Mass spectrometry (MS) with electrospray ionization (ESI) is recommended to verify the molecular ion peak at m/z 165.23 . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What are the common synthetic routes for this compound?

A standard method involves reductive amination of 3-methoxyacetophenone with methylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). Alternative routes include nucleophilic substitution of 3-methoxybenzyl halides with methylamine . Yields typically range from 60–75%, requiring purification via silica gel chromatography (ethyl acetate/hexane, 1:3) .

Q. How should researchers handle solubility and stability issues during experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but unstable in acidic aqueous media. Store at −20°C under inert gas (N2/Ar) to prevent oxidation. For biological assays, prepare fresh solutions in PBS (pH 7.4) with ≤0.1% DMSO to avoid aggregation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodology :

- Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) at the phenyl ring.

- Modify the amine group using N-alkylation with alkyl halides or acyl chlorides.

- Monitor reaction progress with thin-layer chromatography (TLC) and confirm regioselectivity via X-ray crystallography .

- Evaluate SAR using computational docking (e.g., AutoDock Vina) to predict binding affinities for neurotransmitter receptors .

Q. What analytical strategies resolve contradictions in reported biological activities (e.g., receptor affinity vs. functional antagonism)?

Stepwise approach :

- Perform radioligand binding assays (e.g., [3H]Dopamine displacement) to measure receptor affinity (IC50).

- Validate functional activity via cAMP accumulation assays in transfected HEK293 cells expressing target GPCRs.

- Use molecular dynamics simulations to assess conformational changes in receptor-ligand complexes, explaining discrepancies between binding and functional data .

Q. How can researchers design experiments to investigate the compound’s potential neuropharmacological effects?

Experimental design :

- In vitro : Measure inhibition of monoamine transporters (SERT, NET, DAT) using synaptosomal uptake assays with [3H]neurotransmitters.

- In vivo : Administer the compound (1–10 mg/kg, i.p.) in rodent models of depression (e.g., forced swim test) or anxiety (elevated plus maze).

- Safety : Conduct acute toxicity studies (OECD 423) to determine LD50 and histopathological effects .

Q. What advanced techniques are used to analyze enantiomeric purity, given the compound’s chiral center?

Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol, 90:10). Compare retention times with enantiomerically pure standards. Alternatively, use circular dichroism (CD) spectroscopy to detect optical activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.